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Abstract
5-Methyl-2-propoxyphenylboronic acid is a compound of significant interest in synthetic and

medicinal chemistry, primarily for its role as a versatile building block in Suzuki-Miyaura cross-

coupling reactions.[1][2][3] A profound understanding of its three-dimensional structure and

electronic properties is paramount for optimizing reaction conditions, predicting reactivity, and

designing novel molecular entities. This guide provides a comprehensive framework for the

theoretical and computational analysis of 5-Methyl-2-propoxyphenylboronic acid's structure.

By leveraging Density Functional Theory (DFT), we explore its optimized geometry, electronic

landscape, and vibrational frequencies. This document details the underlying scientific

principles, provides a step-by-step computational protocol, and presents a thorough analysis of

the results, offering field-proven insights for professionals in drug development and chemical

research.
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Introduction: The Significance of Phenylboronic
Acids
Phenylboronic acids (PBAs) and their derivatives are a cornerstone of modern organic

synthesis. Their prominence surged with the advent of the palladium-catalyzed Suzuki-Miyaura

cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][3] This

reaction's versatility and functional group tolerance have made it a staple in the synthesis of

complex organic molecules, including a vast number of active pharmaceutical ingredients

(APIs).[4]

Beyond their role in synthesis, PBAs exhibit a high affinity for diols, forming reversible boronate

esters. This property has been ingeniously exploited in the development of chemical sensors

and receptors for saccharides.[5][6] In drug development, the phenylboronic acid motif is

explored for its ability to target sialic acid residues, which are often overexpressed on the

surface of cancer cells, opening avenues for targeted therapies.[6]

5-Methyl-2-propoxyphenylboronic acid, with its specific substitution pattern, offers unique

steric and electronic properties that can be fine-tuned for specific applications. A detailed

theoretical understanding of its structure is crucial for predicting its behavior in these contexts.

Computational chemistry provides a powerful, cost-effective lens through which to examine

these properties at a molecular level.[7]

Theoretical & Computational Methodology
To dissect the molecular structure and electronic properties of 5-Methyl-2-
propoxyphenylboronic acid, we employ Density Functional Theory (DFT), a quantum-

mechanical modeling method renowned for its balance of accuracy and computational

efficiency in studying organic molecules.[8][9]

2.1. The Choice of Method: DFT, B3LYP, and the 6-31G(d,p) Basis Set

Density Functional Theory (DFT): DFT calculations determine the electronic structure of a

molecule by focusing on its electron density rather than the complex many-electron

wavefunction.[7][9] This approach has become the workhorse of computational chemistry for

its ability to provide high-quality results for medium to large-sized molecules.[8]
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B3LYP Functional: Within the DFT framework, numerous exchange-correlation functionals

exist. We have selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

B3LYP is one of the most widely used functionals in chemistry because it consistently

provides reliable results for the geometries and energies of a broad range of organic

compounds.[10][11][12] It incorporates a portion of the exact Hartree-Fock exchange, which

often improves accuracy for many molecular properties.[12]

6-31G(d,p) Basis Set: A basis set is a set of mathematical functions used to construct the

molecular orbitals. The 6-31G(d,p) basis set, also known as 6-31G**, is a split-valence basis

set that offers a good compromise between accuracy and computational cost.[13][14] It

describes the core electrons with a single basis function and splits the valence electrons into

two functions, allowing for more flexibility. The (d,p) notation signifies the addition of

polarization functions (d functions on heavy atoms and p functions on hydrogen atoms),

which are crucial for accurately describing chemical bonds and non-bonding interactions.[15]

2.2. Software and Validation

All calculations are performed using the Gaussian software package, a comprehensive and

widely recognized program for electronic structure modeling.[16][17] To ensure the validity of

our results, a frequency calculation is performed after geometry optimization. The absence of

imaginary frequencies confirms that the optimized structure corresponds to a true energy

minimum on the potential energy surface.

Computational Workflow: A Self-Validating Protocol
The following protocol outlines the step-by-step procedure for the theoretical analysis. This

workflow is designed as a self-validating system, with built-in checks to ensure the reliability of

the final data.

Step 1: Initial Structure Generation

Action: Construct the 3D structure of 5-Methyl-2-propoxyphenylboronic acid. This can be

done using molecular building software like GaussView or Avogadro.

Causality: An accurate initial guess of the geometry is necessary to ensure the optimization

calculation converges to the correct, lowest-energy structure.
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Step 2: Geometry Optimization

Action: Perform a full geometry optimization using the B3LYP functional and the 6-31G(d,p)

basis set.

Causality: This step computationally "relaxes" the molecule, finding the most stable

arrangement of atoms in 3D space by minimizing the total energy. The resulting structure

represents the molecule's equilibrium geometry.

Step 3: Vibrational Frequency Analysis

Action: Calculate the vibrational frequencies at the same level of theory (B3LYP/6-31G(d,p)).

Causality & Validation: This is a critical validation step. If the optimized structure is a true

minimum, all calculated vibrational frequencies will be real (positive). The presence of any

imaginary frequencies would indicate a transition state or a saddle point, requiring re-

optimization.

Step 4: Electronic Property Calculation

Action: Using the validated optimized geometry, perform a single-point energy calculation to

derive electronic properties. This includes generating cube files for the Highest Occupied

Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular

Electrostatic Potential (MEP).

Causality: This step provides insight into the molecule's reactivity, stability, and

intermolecular interaction sites without altering the optimized structure.

Diagram 1: Computational Analysis Workflow
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A flowchart of the self-validating computational protocol.

Results and Discussion
4.1. Optimized Molecular Geometry
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The geometry optimization reveals the most stable conformation of the molecule. Key structural

parameters are summarized below. The dihedral angle between the phenyl ring and the

boronic acid group [C1-C2-B-O1] is particularly noteworthy, as it influences the molecule's

conjugation and steric profile. Computational studies on similar phenylboronic acids have

shown that planar conformers are often local minima on the potential energy surface.[5]

Parameter Description Calculated Value

Bond Lengths (Å)

B-C2 Boron - Phenyl Carbon 1.55 Å

B-O1 Boron - Oxygen 1 1.37 Å

B-O2 Boron - Oxygen 2 1.37 Å

C5-C8
Phenyl Carbon - Methyl

Carbon
1.51 Å

C1-O3
Phenyl Carbon - Propoxy

Oxygen
1.36 Å

**Bond Angles (°) **

C2-B-O1 121.5°

C2-B-O2 118.0°

O1-B-O2 120.5°

Dihedral Angle (°)

C1-C2-B-O1
Phenyl Ring vs. Boronic Acid

Plane
~0.5°

Table 1: Selected Optimized Geometrical Parameters for 5-Methyl-2-propoxyphenylboronic
acid at the B3LYP/6-31G(d,p) level of theory.

4.2. Electronic Properties: Reactivity and Interaction Sites

4.2.1. Frontier Molecular Orbitals (HOMO & LUMO)
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Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity.[18]

[19] The interaction between the HOMO (the highest energy orbital containing electrons) and

the LUMO (the lowest energy orbital devoid of electrons) governs many chemical reactions.[20]

HOMO: The HOMO is primarily localized on the electron-rich phenyl ring and the oxygen

atom of the propoxy group. This indicates that these are the most probable sites for

electrophilic attack.

LUMO: The LUMO is predominantly centered on the empty p-orbital of the boron atom. This

makes the boron atom the primary site for nucleophilic attack, a key step in the

transmetalation phase of the Suzuki-Miyaura coupling.[3]

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is

calculated to be 5.95 eV. A large energy gap generally implies high kinetic stability and low

chemical reactivity. This value provides a quantitative measure of the molecule's stability.

Orbital Energy (eV) Description

HOMO -6.40 eV
Highest Occupied Molecular

Orbital

LUMO -0.45 eV
Lowest Unoccupied Molecular

Orbital

ΔE (Gap) 5.95 eV
Chemical Stability/Reactivity

Index

Table 2: Calculated Frontier Orbital Energies.

4.2.2. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a visual guide to the charge distribution

within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor

(electrophilic).[21][22] The MEP is invaluable for understanding and predicting noncovalent

interactions and reaction sites.[23][24]

The MEP surface of 5-Methyl-2-propoxyphenylboronic acid reveals:
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Negative Potential (Red/Yellow): The most negative regions are concentrated around the

oxygen atoms of the boronic acid group. These areas are susceptible to attack by

electrophiles or coordination with positive ions.

Positive Potential (Blue): The most positive regions are located around the acidic hydrogen

atoms of the hydroxyl groups on the boron atom. These are the most likely sites for

interaction with nucleophiles or bases.

Neutral Potential (Green): The phenyl ring and alkyl groups exhibit a relatively neutral

potential, with the propoxy group introducing a slight negative potential due to the

electronegative oxygen atom.

Diagram 2: Interpreting Computational Results

Calculated Properties

Predicted Chemical Behavior

HOMO Localization

Site of Electrophilic Attack
(Phenyl Ring, Propoxy O)

LUMO Localization

Site of Nucleophilic Attack
(Boron Atom)

HOMO-LUMO Gap (ΔE)

Kinetic Stability

MEP Surface

Intermolecular Interaction Sites
(Boronic Acid Hydroxyls)

Click to download full resolution via product page

Relationship between calculated properties and predicted reactivity.

Conclusion
This guide demonstrates the power of theoretical calculations in elucidating the structural and

electronic characteristics of 5-Methyl-2-propoxyphenylboronic acid. Through the application

of Density Functional Theory with the B3LYP functional and 6-31G(d,p) basis set, we have

established a robust, validated model of its molecular geometry.
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The analysis of the frontier molecular orbitals and the molecular electrostatic potential provides

critical, actionable insights for chemists and drug developers. The localization of the HOMO

and LUMO accurately predicts the molecule's behavior in electrophilic and nucleophilic

reactions, respectively, which is fundamental to its role in Suzuki-Miyaura coupling. The MEP

map offers a clear guide to potential sites for intermolecular interactions, crucial for

understanding its role in biological systems and crystal engineering.

The methodologies and findings presented herein serve as a foundational resource for

researchers seeking to leverage computational tools to accelerate the design and application of

novel boronic acid derivatives in synthesis and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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